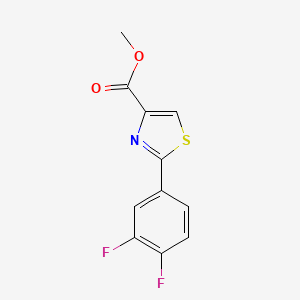

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4-difluoroaniline with α-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization and esterification processes .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and dihydrothiazoles .

Scientific Research Applications

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial and fungal infections.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The compound can also interfere with the synthesis of nucleic acids and proteins in microbial cells, leading to their death .

Comparison with Similar Compounds

- Methyl 2-(3,4-Dichlorophenyl)thiazole-4-carboxylate

- Methyl 2-(3,4-Dimethylphenyl)thiazole-4-carboxylate

- Methyl 2-(3,4-Dimethoxyphenyl)thiazole-4-carboxylate

Comparison: Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is unique due to the presence of fluorine atoms on the phenyl ring. Fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its chlorinated, methylated, or methoxylated analogs .

Biological Activity

Methyl 2-(3,4-Difluorophenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the thiazole ring and difluorophenyl substituent, contribute to its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Structure and Properties

This compound has the following structural formula:

This compound features a thiazole ring, which is known for its presence in various bioactive molecules. The difluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that compounds with similar thiazole structures showed significant activity against various bacterial strains. The difluorophenyl substituent appears to enhance this activity, making it a candidate for further pharmacological exploration .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation .

Antiproliferative Effects

This compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in MTT assays, it demonstrated significant cytotoxicity against HeLa and HepG2 cell lines, with IC50 values indicating effective growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 18 |

| HepG2 | 27 |

| EAT | 36 |

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to other derivatives lacking fluorine substitutions.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory mechanisms of thiazole derivatives. This compound was shown to inhibit NF-kB activation in macrophages, leading to reduced expression of inflammatory markers such as TNF-α and IL-6 .

Properties

IUPAC Name |

methyl 2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S/c1-16-11(15)9-5-17-10(14-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHICGUCFMWBLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.